Cas no 68847-71-2 (1-(benzyloxy)-3-methyl-2-nitrobenzene)

1-(benzyloxy)-3-methyl-2-nitrobenzene structure
68847-71-2 structure
Product Name:1-(benzyloxy)-3-methyl-2-nitrobenzene
CAS No:68847-71-2
MF:C14H13NO4
MW:259.257323980331
CID:1731371
PubChem ID:69748662
Update Time:2025-09-19

1-(benzyloxy)-3-methyl-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(benzyloxy)-3-methyl-2-nitrobenzene
    • Phenol, 2-methyl-3-(phenylmethoxy)-
    • 3-(Benzyloxy)-2-methylphenol
    • 3-(benzyloxy)-2-nitrobenzyl alcohol
    • (3-(benzyloxy)-2-nitrophenyl)methanol
    • SureCN5674481
    • AGN-PC-00JRYY
    • AK147297
    • AKOS009315477
    • 2-methyl-3-benzyloxyphenol
    • 2-benzyloxy-6-hydroxytoluene
    • 3-benzyloxy-2-methylphenol
    • Phenol, 2-methyl-3-(phenylmethoxy)-; 3-(Benzyloxy)-2-methylphenol; 3-(benzyloxy)-2-nitrobenzyl alcohol; 3-(benzyloxy)-2-methylphenol; (3-(benzyloxy)-2-nitrophenyl)methanol; SureCN5674481; AGN-PC-00JRYY; AK147297; AKOS009315477; 2-methyl-3-benzyloxyphenol; 2-benzyloxy-6-hydroxytoluene; 3-benzyloxy-2-methylphenol;
    • 68847-71-2
    • 2-Nitro-3-(phenylmethoxy)benzenemethanol
    • DTXSID201274286
    • SCHEMBL6348032
    • Inchi: 1S/C14H13NO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2
    • InChI Key: UIXAKMZCPVESPK-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1=CC=CC(CO)=C1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 259.08445790g/mol
  • Monoisotopic Mass: 259.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 75.3Ų

1-(benzyloxy)-3-methyl-2-nitrobenzene Pricemore >>

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